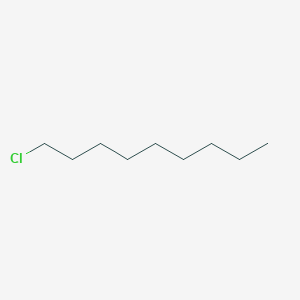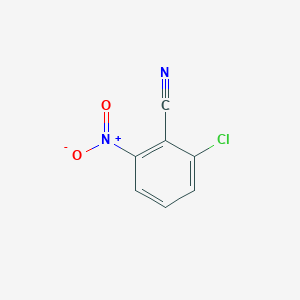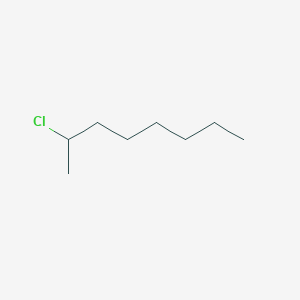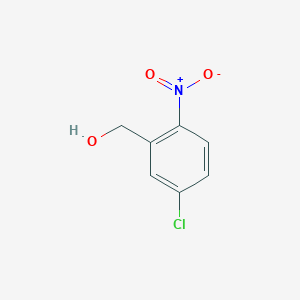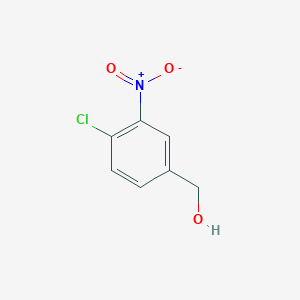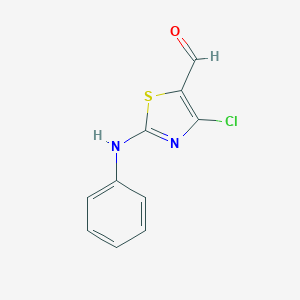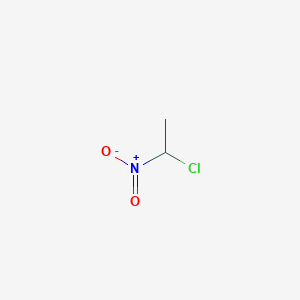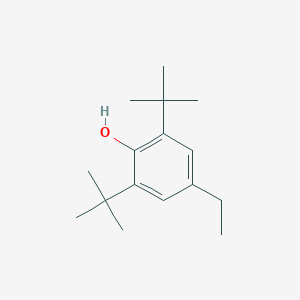
2,6-二叔丁基-4-乙基酚
描述
2,6-Di-tert-butyl-4-ethylphenol is a chemical compound that is used in various applications, particularly as an antioxidant in the synthesis of polymers and other organic materials. It is known for its ability to stabilize free radicals, thus preventing the oxidative degradation of materials.
Synthesis Analysis
The synthesis of 2,6-Di-tert-butyl-4-ethylphenol can be achieved through the catalyzed reaction of 2,6-di-tert-butylphenol with ethanol, ethylene glycol, oligomeric glycols, and paraldehyde in a strongly basic medium. This process has been optimized to develop a technologically suitable procedure for the manufacture of 2,6-di-tert-4-ethyl-butylphenol, which is used in the synthesis of Antioxidant-425 .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2,6-bis(dimethylaminomethyl)-4-tert-butylphenol, has been studied using X-ray diffraction. These studies reveal the coordination environment of the metal centers in complexes and provide insight into the stability of these compounds, which is enhanced by the formation of a phenoxide bridge between the metal atom and an ammonium proton .
Chemical Reactions Analysis
2,6-Di-tert-butyl-4-ethylphenol undergoes various chemical reactions. For instance, photochemical reactions of 2,6-di-tert-butyl-4-methylphenol in hexane solutions lead to the formation of different phenolic compounds, demonstrating its role in inhibiting the decomposition of peroxides . Electrochemical oxidation studies of similar compounds, such as 2,4,6-tri-tert-butylphenol, have shown the formation of stable phenoxy radicals and phenoxonium ions, which further react to produce various oxidation products .
Physical and Chemical Properties Analysis
The physical and chemical properties of copolymers synthesized from ethylene and phenolic monomers, such as 6-tert-butyl-2-(1,1-dimethylhept-6-enyl)-4-methylphenol, have been extensively studied. These copolymers exhibit high thermo-oxidative stability, with oxidation induction times significantly longer than those of unstabilized polyethylene. The copolymers also display melting points and crystallinities that decrease with increasing phenol content, indicating that the phenolic stabilizers are effectively incorporated into the polymer matrix .
科学研究应用
合成酚类抗氧化剂和环境问题
合成酚类抗氧化剂 (SPA),包括 2,6-二叔丁基-4-乙基酚,已被广泛用于通过防止氧化反应来延长产品保质期。然而,这些化合物、它们的转化产物以及它们在室内灰尘、室外空气颗粒物、海床沉积物和河水等各种环境基质中的存在引起了重大的环境问题。值得注意的是,某些转化产物可能比它们的母体化合物更具毒性,这需要未来的研究重点关注毒性和环境影响降低的新型 SPA (Liu & Mabury, 2020).
天然来源和生物活性
2,6-二叔丁基-4-乙基酚的类似物 2,4-二叔丁基酚是一种在各种生物中发现的次生代谢物,并表现出显着的生物活性。尽管它对多种生物具有剧毒,但生物体产生此类自毒性化合物的基本原理仍然是未来研究的一个有趣领域 (Zhao et al., 2020).
工业应用和降解
2,6-二叔丁基-4-乙基酚在各种工业过程中得到应用,其在环境背景下的降解和归宿特别令人感兴趣。专注于在各种氧化还原条件下甲基叔丁基醚 (MTBE) 和叔丁醇 (TBA) 等相关化合物微生物降解的研究提供了对这些化合物的环境影响和修复策略的见解。与汽油中的碳氢化合物相比,此类化合物的生物降解速率较慢,这强调了在受污染场地采取有效修复策略的必要性 (Schmidt et al., 2004).
荧光化学传感器和分析应用
基于与 2,6-二叔丁基-4-乙基酚密切相关的化合物(如 4-甲基-2,6-二甲酰基酚)的荧光化学传感器的开发证明了这些化合物在分析化学中的重要性。这些化学传感器对于检测各种分析物至关重要,展示出高选择性和灵敏度,并在监测环境污染物和其他分析物方面具有广泛的应用 (Roy, 2021).
安全和危害
未来方向
属性
IUPAC Name |
2,6-ditert-butyl-4-ethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-8-11-9-12(15(2,3)4)14(17)13(10-11)16(5,6)7/h9-10,17H,8H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUXDWXKPROUDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0029262 | |
| Record name | 2,6-Di-tert-butyl-4-ethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0029262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid | |
| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Di-tert-butyl-4-ethylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040179 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
272.00 °C. @ 760.00 mm Hg | |
| Record name | 2,6-Di-tert-butyl-4-ethylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040179 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2,6-Di-tert-butyl-4-ethylphenol | |
CAS RN |
4130-42-1 | |
| Record name | 2,6-Di-tert-butyl-4-ethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4130-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Di-tert-butyl-4-ethylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004130421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Di-tert-butyl-4-ethylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14453 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Di-tert-butyl-4-ethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0029262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-di-tert-butyl-4-ethylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DI-TERT-BUTYL-4-ETHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV7OZ6J97M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,6-Di-tert-butyl-4-ethylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040179 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
43.5 - 45 °C | |
| Record name | 2,6-Di-tert-butyl-4-ethylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040179 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




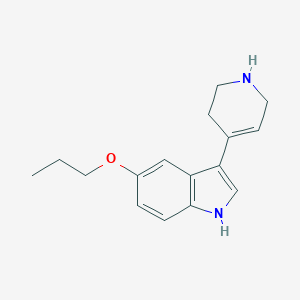
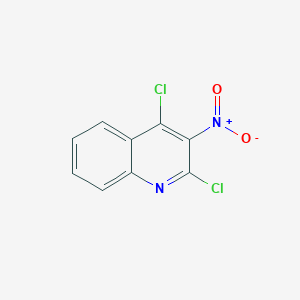
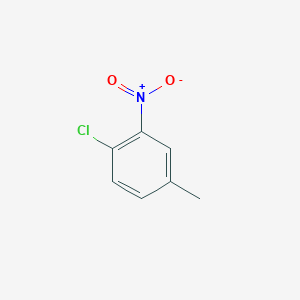
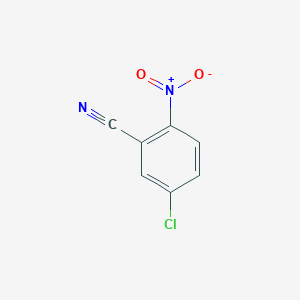
![1-Phenyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B146363.png)
